molecular formula C14H18N2O2 B2531163 2-(5-Methylhex-2-enoylamino)benzamide CAS No. 946387-11-7

2-(5-Methylhex-2-enoylamino)benzamide

Cat. No. B2531163
CAS RN: 946387-11-7
M. Wt: 246.31
InChI Key: VWRDKPKMEXJAMI-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Methylhex-2-enoylamino)benzamide is a compound frequently used in scientific research due to its unique chemical properties and potential applications . It has a molecular formula of C14H18N2O2 and a molecular weight of 246.31 .


Synthesis Analysis

Benzamides, including 2-(5-Methylhex-2-enoylamino)benzamide, can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of benzamides has been determined in the gas phase by electron diffraction using results from quantum chemical calculations . The analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Chemical Reactions Analysis

The reaction for the synthesis of benzamides was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method provides active sites for the synthesis of benzamides .


Physical And Chemical Properties Analysis

2-(5-Methylhex-2-enoylamino)benzamide has a molecular formula of C14H18N2O2 and a molecular weight of 246.31 . More detailed physical and chemical properties are not available in the search results.

Mechanism of Action

While specific information on the mechanism of action for 2-(5-Methylhex-2-enoylamino)benzamide is not available, benzamides are known to have a variety of pharmacological activities . For example, amisulpride, a benzamide derivative, selectively works on dopamine D2 and D3 receptors .

properties

IUPAC Name

2-[[(E)-5-methylhex-2-enoyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-10(2)6-5-9-13(17)16-12-8-4-3-7-11(12)14(15)18/h3-5,7-10H,6H2,1-2H3,(H2,15,18)(H,16,17)/b9-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRDKPKMEXJAMI-WEVVVXLNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC=CC(=O)NC1=CC=CC=C1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C/C=C/C(=O)NC1=CC=CC=C1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methylhex-2-enoylamino)benzamide

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